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molecular formula C9H10N2O5 B8447889 Methyl 3-amino-4-(methyloxy)-5-nitrobenzoate

Methyl 3-amino-4-(methyloxy)-5-nitrobenzoate

Cat. No. B8447889
M. Wt: 226.19 g/mol
InChI Key: PKYGIRWUSXKPOA-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

To a solution of methyl 4-(methyloxy)-3,5-dinitrobenzoate (D25) (5.0 g, 19.5 mmol, 1 equiv) in AcOH (150 ml) at room temperature was added iron powder (9.0 g, 161 mmol, 8.2 equiv) portionwise and the resulting mixture was stirred for 3 h. Toluene (500 ml) was added and the organic phase was filtered through a pad of celite then concentrated in vacuo. The residue was dissolved in AcOEt and the organic phase was washed with a saturated aqueous NaHCO3 solution, dried over MgSO4 and concentrated in vacuo. Trituration of the residue with Et2O/iso-hexane gave methyl 3-amino-4-(methyloxy)-5-nitrobenzoate (D163) (3.65 g, 83%) as a yellow solid which was used in the next step without further purification. [M+H]+=226.9, RT=2.76 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
9 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([O:13][CH3:14])=[C:6]([N+:15]([O-])=O)[CH:5]=1.[C:19]1(C)C=CC=CC=1>CC(O)=O.[Fe]>[CH3:19][CH2:14][O:13][CH2:7][CH3:8].[CH3:7][CH2:6][CH2:5][CH:4]([CH3:9])[CH3:3].[NH2:15][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]=1[O:13][CH3:14])[C:3]([O:2][CH3:1])=[O:18] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-])=O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
9 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the organic phase was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in AcOEt
WASH
Type
WASH
Details
the organic phase was washed with a saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CCOCC.CCCC(C)C
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=C(C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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